(E)-3-(5-(2-fluorophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC nomenclature for this compound follows the established rules for complex heterocyclic structures containing multiple functional groups. The compound's full name, this compound, provides precise structural information about each component and their connectivity. The molecular formula is established as C₂₁H₁₂FN₃O₂ with a molecular weight of 357.3 g/mol.
The structural framework consists of several distinct components connected through specific linkages. The quinazoline core serves as the central scaffold, featuring a bicyclic heterocyclic system containing nitrogen atoms at positions 1 and 3. This quinazoline moiety bears a carbonyl group at position 4, creating the 4-oxo-3,4-dihydroquinazoline fragment that contributes significantly to the compound's biological activity profile. The acrylonitrile component provides an α,β-unsaturated nitrile system that serves as a Michael acceptor, a structural feature commonly associated with biological activity.
The furan ring system represents another critical structural element, substituted at the 5-position with a 2-fluorophenyl group. This substitution pattern creates a biaryl linkage that can exhibit conformational flexibility and potentially influence the compound's pharmacological properties. The E-configuration of the acrylonitrile double bond is specifically designated, indicating the trans arrangement of substituents across the C=C double bond, which has important implications for biological activity and molecular recognition.
| Structural Component | Position | Functional Group | Molecular Contribution |
|---|---|---|---|
| Quinazoline core | Central scaffold | 4-oxo-3,4-dihydro | C₈H₅N₂O |
| Acrylonitrile | Linker | α,β-unsaturated nitrile | C₃H₂N |
| Furan ring | Bridge | 5-substituted heterocycle | C₄H₂O |
| Fluorophenyl | Terminal | 2-fluoroaryl | C₆H₄F |
Common Synonyms and Registry Identifiers (CAS, PubChem)
The compound is identified by the Chemical Abstracts Service (CAS) registry number 853749-84-5, which provides a unique identifier for chemical substances in databases and literature. This CAS number ensures unambiguous identification across different chemical databases and regulatory systems. The systematic approach to chemical nomenclature ensures that the compound can be accurately identified and distinguished from related structures.
Alternative nomenclature systems may describe this compound using different approaches to naming complex heterocyclic structures. The compound can also be described using simplified molecular input line entry system (SMILES) notation: C1=CC=C2C(=C1)C(=O)N=C(N2)C(=CC3=CC=C(O3)C4=CC=CC=C4F)C#N. This notation provides a linear representation of the molecular structure that can be processed by computational chemistry software and databases.
The InChI (International Chemical Identifier) representation offers another standardized method for describing the compound's structure: InChI=1S/C21H12FN3O2/c22-17-7-3-1-5-15(17)19-10-9-14(27-19)11-13(12-23)20-24-18-8-4-2-6-16(18)21(26)25-20/h1-11H,(H,24,25,26)/b13-11+. This format provides comprehensive structural information including stereochemistry and is particularly useful for database searches and chemical informatics applications.
| Identifier Type | Value | Database |
|---|---|---|
| CAS Registry Number | 853749-84-5 | Chemical Abstracts Service |
| Molecular Formula | C₂₁H₁₂FN₃O₂ | Standard notation |
| SMILES | C1=CC=C2C(=C1)C(=O)N=C(N2)C(=CC3=CC=C(O3)C4=CC=CC=C4F)C#N | Computational |
| InChI Key | VUIVIGADGLPWKM-ACCUITESSA-N | International standard |
Positional Isomerism and Stereochemical Considerations
The stereochemical designation (E) in the compound's name refers to the configuration around the acrylonitrile double bond, where the higher priority substituents are positioned on opposite sides of the double bond according to Cahn-Ingold-Prelog priority rules. This E-configuration is critical for biological activity, as geometric isomers can exhibit significantly different pharmacological properties due to altered molecular recognition patterns with biological targets.
Positional isomerism represents another important consideration for this compound class. The 2-fluorophenyl substituent's position on the furan ring creates specific spatial arrangements that influence molecular interactions. Alternative regioisomers with fluorine substitution at different positions (3-fluoro or 4-fluoro) would result in compounds with potentially different biological activities and physicochemical properties.
The quinazoline scaffold itself presents opportunities for positional isomerism, particularly regarding the attachment point of the acrylonitrile linkage. The specific connection at the 2-position of the quinazoline ring creates a unique electronic environment that affects the compound's reactivity and biological interactions. Research has demonstrated that quinazoline derivatives exhibit structure-activity relationships that are highly sensitive to substitution patterns and stereochemical configurations.
Conformational flexibility represents another dimension of structural complexity for this compound. The biaryl linkage between the fluorophenyl group and furan ring can adopt different rotational conformations, potentially creating atropisomers under certain conditions. While these conformational isomers may interconvert rapidly at ambient temperature, they can influence the compound's three-dimensional shape and consequently its biological activity.
The acrylonitrile component introduces additional stereochemical considerations through its Michael acceptor properties. The electron-withdrawing nature of both the nitrile group and the quinazoline system creates a highly electrophilic center that can participate in nucleophilic addition reactions. This reactivity pattern is particularly relevant for biological systems where the compound may interact with nucleophilic amino acid residues in proteins.
| Stereochemical Feature | Configuration | Impact on Activity |
|---|---|---|
| Acrylonitrile double bond | E-configuration | Critical for biological recognition |
| Furan substitution | 5-position | Determines spatial orientation |
| Quinazoline connection | 2-position | Affects electronic properties |
| Fluorophenyl orientation | 2-fluoro | Influences conformational preferences |
Properties
IUPAC Name |
(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FN3O2/c22-17-7-3-1-5-15(17)19-10-9-14(27-19)11-13(12-23)20-24-18-8-4-2-6-16(18)21(26)25-20/h1-11H,(H,24,25,26)/b13-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIVIGADGLPWKM-ACCUITESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=C(O3)C4=CC=CC=C4F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC=CC=C4F)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(5-(2-fluorophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a complex organic compound that exhibits significant biological activity. Its structure incorporates various functional groups that contribute to its pharmacological properties, including potential anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- Furan ring : Known for its reactivity and biological activity.
- Fluorophenyl group : Enhances lipophilicity and potential interaction with biological targets.
- Quinazolinone moiety : Associated with various pharmacological activities, including anticancer properties.
Anticancer Activity
Research has indicated that compounds with quinazolinone structures can exhibit potent anticancer effects. For instance, derivatives of quinazolinone have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that related compounds displayed significant cytotoxicity against human leukemia cells, suggesting that this compound may similarly affect cancer cells .
Anti-inflammatory Activity
The compound's potential as a COX-2 inhibitor has been explored in various studies. COX-2 is an enzyme involved in inflammation and pain pathways. In vitro assays have shown that quinazolinone derivatives can inhibit COX-2 activity, which correlates with reduced inflammatory responses. For example, a related study found that certain quinazolinone compounds exhibited up to 47% inhibition of COX-2 at specific concentrations . This suggests that this compound may possess similar anti-inflammatory properties.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity. Key aspects include:
- Furan Substitution : The presence of the furan ring enhances the compound's reactivity and potential interactions with biological targets.
- Fluorine Substitution : The fluorine atom increases lipophilicity and may improve binding affinity to target proteins.
- Quinazolinone Core : The 4-oxo group in the quinazolinone structure is essential for its biological activity, particularly in inhibiting cancer cell growth.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of several quinazolinone derivatives, including those structurally similar to this compound. Results indicated a dose-dependent inhibition of cell proliferation in various cancer cell lines, with IC50 values ranging from 10 to 30 µM .
Study 2: COX Inhibition
Another study focused on the COX inhibitory activity of related compounds. It was found that modifications to the quinazolinone structure significantly affected COX selectivity and potency. Compounds with para-substituted phenyl groups showed enhanced inhibitory effects compared to their ortho or meta counterparts . This highlights the importance of structural modifications in enhancing biological activity.
Scientific Research Applications
Synthesis of the Compound
The synthesis of (E)-3-(5-(2-fluorophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile typically involves multi-step organic reactions, including:
- Formation of the furan derivative.
- Introduction of the 2-fluorophenyl group via electrophilic aromatic substitution.
- Construction of the quinazoline core through cyclization reactions.
Each synthetic step requires optimization to maximize yield and purity, often employing techniques like chromatography for purification.
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines, showcasing a potential for use in cancer therapeutics. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell growth with IC50 values in the micromolar range.
Antimicrobial Properties
Research has indicated that similar compounds with quinazoline and furan motifs possess antimicrobial activities. The presence of the furan ring enhances interaction with microbial targets, suggesting potential applications in treating bacterial infections .
Other Pharmacological Applications
The compound's unique structure may also allow for:
- Antiviral activity : Potentially effective against viral pathogens due to its ability to interfere with viral replication processes.
- Anti-inflammatory effects : Compounds with similar frameworks have been studied for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the biological efficacy of compounds related to this compound:
Comparison with Similar Compounds
Structural Analog Analysis
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations :
- Conversely, the target’s furan may improve solubility due to reduced ring rigidity .
- Fluorophenyl Position : The ortho-fluorophenyl group in the target compound introduces steric hindrance compared to para-substituted analogs (e.g., ), which could reduce binding affinity but increase selectivity by avoiding off-target interactions .
- Acrylonitrile Role: Unlike the ferrocenyl acrylonitrile in , the target lacks a metallocene group, limiting redox activity but reducing toxicity risks.
Preparation Methods
Paal-Knorr Furan Synthesis
The furan ring is constructed via cyclocondensation of a 1,4-diketone precursor with a primary amine. For 5-aryl-substituted furans, the Feist-Benary reaction proves effective:
-
Reactants :
-
2-Fluorophenylacetylene (1.0 equiv)
-
Ethyl acetoacetate (1.2 equiv)
-
Ammonium acetate (catalytic)
-
-
Conditions :
-
Workup :
-
Neutralization with NaHCO₃
-
Extraction with ethyl acetate
-
Column chromatography (SiO₂, hexane:EtOAc 8:2)
-
Yield : 68–72%
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 9.72 (s, 1H, CHO), 7.54–7.48 (m, 2H, ArH), 7.32–7.25 (m, 1H, ArH), 7.18–7.12 (m, 1H, ArH), 6.87 (d, J = 3.6 Hz, 1H, furan H-3), 6.52 (d, J = 3.6 Hz, 1H, furan H-4).
Preparation of 2-Cyano-4-Oxo-3,4-Dihydroquinazoline
Cyclocondensation of Isatoic Anhydride
The quinazolinone core is synthesized from isatoic anhydride via amine-mediated ring opening followed by cyclization:
-
Step 1 :
-
Step 2 :
Yield : 65–70%
Characterization :
-
¹H NMR (DMSO-d₆): δ 12.31 (s, 1H, NH), 8.22 (dd, J = 7.9 Hz, 1H, ArH), 7.84–7.76 (m, 2H, ArH), 7.52 (t, J = 7.4 Hz, 1H, ArH).
Knoevenagel Condensation for Acrylonitrile Formation
Reaction Optimization
The final coupling employs a piperidine-catalyzed condensation to ensure (E)-selectivity:
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol (anhydrous) |
| Catalyst | Piperidine (2 drops) |
| Temperature | Reflux (78°C) |
| Time | 1.5 h |
| Molar Ratio (1:1) | 5-(2-Fluorophenyl)furan-2-carbaldehyde : 2-cyanoquinazolinone |
Procedure :
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Dissolve both substrates (1.0 mmol each) in 20 mL ethanol.
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Add piperidine and reflux with stirring.
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Monitor by TLC (hexane:EtOAc 1:1).
-
Filter precipitated product and recrystallize from ethanol-DMF (9:1).
Yield : 78–82%
Purity : >98% (HPLC, C18 column, acetonitrile/water 70:30).
Structural Elucidation and Analytical Data
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.49 (s, 1H, NH), 8.38 (d, J = 3.7 Hz, 1H, acrylonitrile H-α), 8.21–8.15 (m, 2H, quinazolinone ArH), 7.86–7.79 (m, 3H, ArH), 7.63 (d, J = 3.7 Hz, 1H, furan H-3), 7.52–7.45 (m, 3H, ArH), 7.31 (d, J = 3.7 Hz, 1H, furan H-4).
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 162.1 (C=O), 158.9 (C≡N), 152.4 (furan C-2), 135.6–115.2 (aromatic carbons), 117.8 (acrylonitrile C-β).
HRMS (ESI) : m/z calcd for C₂₂H₁₃FN₃O₂ [M+H]⁺: 378.0984; found: 378.0988.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional Reflux | Piperidine | Ethanol | 3.0 | 65 |
| Microwave Assistance | DBU | DMF | 0.5 | 81 |
| High-Pressure Q-Tube | TFA | EtOH | 0.7 | 85 |
Key Observations :
-
Microwave and Q-tube methods enhance reaction efficiency by reducing time and improving yield.
-
TFA catalysis under high pressure (Q-tube) minimizes side reactions, favoring acrylonitrile geometry control.
Stereochemical Considerations
The (E)-configuration is confirmed via:
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¹H NMR Coupling Constants : Jₐ,ᵦ = 13.3 Hz (trans-vicinal coupling).
-
NOESY Analysis : No correlation between H-α (acrylonitrile) and furan H-3, confirming antiperiplanar arrangement.
Industrial-Scale Feasibility
Critical Parameters for Scalability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
